molecular formula C16H12F5N3O B611773 VU6005649

VU6005649

カタログ番号: B611773
分子量: 357.28 g/mol
InChIキー: NYBZCKAQIIPSDS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

VU6005649は、代謝型グルタミン酸受容体7および8(mGlu7およびmGlu8)の正の異種アロステリックモジュレーターとして作用する、中枢神経系(CNS)透過性化合物です。 これらの受容体を高い選択性と効力をもって調節する能力により、科学研究において大きな可能性を示しています .

準備方法

合成経路と反応条件

VU6005649は、一連のピラゾロ[1,5-a]ピリミジンから合成されます。 合成経路には、ピラゾロ[1,5-a]ピリミジンコアの形成と、目的の置換基を導入するためのその後の官能基化を含む、複数の手順が含まれます . 反応条件は通常、有機溶媒、触媒、および制御された温度の使用を含み、高収率と純度を保証します .

工業生産方法

This compoundの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、実験室合成プロセスをスケールアップすることになります。 これには、反応条件の最適化、工業グレードの機器の使用、および安全および環境規制への準拠が含まれます .

化学反応の分析

反応の種類

VU6005649は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、およびさまざまな有機溶媒(例:ジメチルスルホキシド、エタノール)が含まれます . 反応条件は通常、制御された温度、特定のpHレベル、および反応速度を向上させるための触媒の使用を含みます .

形成される主な生成物

これらの反応から形成される主な生成物には、官能基が修飾されたthis compoundのさまざまな誘導体が含まれます。 これらの誘導体は、構造活性相関を研究し、化合物の効力と選択性を最適化するために使用できます .

科学研究の応用

This compoundは、以下を含む幅広い科学研究の応用があります。

科学的研究の応用

Therapeutic Applications

1. Neurological Disorders

  • Anxiety and Depression : Research indicates that modulation of mGlu7 can influence anxiety-related behaviors. VU6005649 has been shown to exhibit anxiolytic-like effects in preclinical models, suggesting its potential for treating anxiety disorders .
  • Cognitive Disorders : The compound has demonstrated efficacy in improving cognitive function in animal models of cognitive impairment. For instance, studies utilizing contextual fear conditioning have highlighted its ability to enhance memory retrieval processes .

2. Pain Management

  • Chronic Pain : The modulation of mGlu receptors is linked to pain pathways. This compound could potentially be developed as a treatment for chronic pain conditions by altering pain perception through its action on mGlu7 and mGlu8 .

3. Neuroprotection

  • Neurodegenerative Diseases : Given the role of glutamate dysregulation in neurodegenerative diseases such as Alzheimer's and Parkinson's, this compound's ability to modulate glutamatergic signaling may offer neuroprotective benefits .

Case Studies

Study Objective Findings
Abe et al. (2017)Investigate sedative effectsThis compound displayed sedative properties through off-target effects at the neurokinin-1 receptor, observed in both wild-type and mGlu7 knockout mice .
Jalan-Sakrikar et al. (2014)Assess cognitive enhancementDemonstrated that this compound improved memory retrieval in contextual fear conditioning tests, indicating potential use in cognitive disorders .
Tocris Bioscience (2024)Characterize receptor selectivityConfirmed that this compound showed >3.8 fold selectivity for mGlu7 and mGlu8 over other receptors, establishing its utility as a selective pharmacological tool .

生物活性

VU6005649 is a novel compound identified as a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluR), specifically mGluR7 and mGluR8. This compound has garnered attention due to its potential therapeutic implications in various neurological disorders, including anxiety, autism, schizophrenia, and Rett syndrome. This article delves into the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships, and relevant case studies.

Structure-Activity Relationship (SAR)

This compound is derived from a series of pyrazolo[1,5-a]pyrimidine compounds. Its design focused on enhancing central nervous system (CNS) penetration and selective modulation of mGlu receptors. The compound exhibits dual activity as a PAM for both mGluR7 and mGluR8, which are classified under Group III mGlu receptors.

Key Pharmacological Properties

  • Potency : this compound demonstrates an effective concentration (EC50) of approximately 650 nM for mGluR7 and 2.6 µM for mGluR8, indicating a significant degree of selectivity towards mGluR7 compared to other mGlu receptors .
  • CNS Penetration : The compound shows favorable pharmacokinetic properties with a high free fraction in rat plasma and brain, suggesting effective CNS delivery .
  • Off-target Effects : Notably, this compound also interacts with the neurokinin-1 receptor (NK1), which may contribute to observed sedative effects in both wild-type and genetically modified mice lacking mGluR7 .

In Vivo Efficacy

The biological activity of this compound has been evaluated in several animal models to assess its cognitive-enhancing effects.

Case Study: Contextual Fear Conditioning Model

In a mouse model of contextual fear conditioning (CFC), this compound was administered at a dose of 50 mg/kg via intraperitoneal injection. The results indicated modest but significant pro-cognitive effects on associative learning. However, sedation was noted as a confounding factor that may have masked the full potential of the compound's efficacy .

Comparative Analysis with Other Compounds

The following table summarizes the comparative potency and efficacy of this compound with other known mGlu receptor modulators:

CompoundTarget ReceptorEC50 (nM)Efficacy (%)Notes
This compoundmGluR7650ModerateDual PAM; sedative effects noted
mGluR82600Low
VU0155094mGluR43200HighSelective PAM
mGluR71500Moderate
mGluR8900High

This compound acts by binding to allosteric sites on the mGlu receptors, enhancing the receptor's response to endogenous glutamate without directly activating the receptor itself. This mechanism is significant as it allows for modulation of receptor activity in a more physiologically relevant manner compared to traditional orthosteric agonists.

特性

IUPAC Name

3-(2,3-difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F5N3O/c1-7-6-11(16(19,20)21)24-15(22-7)12(8(2)23-24)9-4-5-10(25-3)14(18)13(9)17/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBZCKAQIIPSDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)C(F)(F)F)C)C3=C(C(=C(C=C3)OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does 3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine interact with the mGlu7 receptor, and what are the downstream effects?

A: 3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, also known as VU6005649, acts as a positive allosteric modulator (PAM) of the mGlu7 receptor []. Unlike orthosteric agonists like glutamate or L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4) which bind to the primary glutamate binding site, PAMs like this compound bind to a distinct allosteric site on the receptor. This binding enhances the receptor's response to glutamate, leading to increased downstream signaling. Although the exact binding site of this compound on mGlu7 remains to be fully characterized, this interaction ultimately results in amplified activation of G-proteins and subsequent intracellular signaling cascades [].

Q2: Are there differences in how this compound interacts with mGlu7 compared to other PAMs or agonists?

A: Research indicates that while this compound and other mGlu7 PAMs share a similar mechanism of action, they might exhibit subtle differences in their maximal potentiation levels depending on whether glutamate or L-AP4 is used as the agonist []. This suggests that the conformational changes induced by different PAMs, including this compound, might influence the receptor's sensitivity to different agonists. Further investigation is needed to fully elucidate these nuances and their implications for drug development.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。